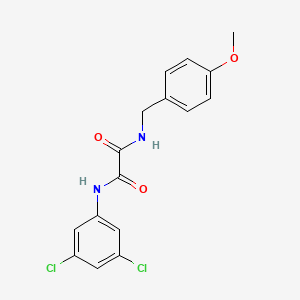![molecular formula C25H22Cl2N4S B4620698 N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620698.png)
N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea
説明
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of amine compounds with isothiocyanates or thiocyanates. For derivatives similar to the compound , one-pot synthesis methods have been developed, where reactions of amino compounds with acylisothiocyanates generated in situ offer an efficient approach. This method has been successfully applied to synthesize novel thiourea derivatives containing pyrazole rings, providing good yields and showcasing the adaptability of thiourea chemistry for creating complex molecules (Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often determined using techniques such as X-ray diffraction, which reveals the arrangement of atoms within the crystal and provides insight into the molecular conformation. For instance, studies on similar compounds have shown that they can crystallize in specific systems with distinct space groups, indicating the diverse structural possibilities within thiourea derivatives. These structures can further exhibit intramolecular hydrogen bonding, contributing to the stability and conformation of the molecule (Saeed & Parvez, 2005).
科学的研究の応用
Synthesis and Characterization
A significant area of scientific research involving N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea focuses on the synthesis and characterization of thiourea derivatives. These compounds, including isomers and derivatives of thiourea, are synthesized through various chemical reactions and characterized using spectroscopic techniques like IR, 1H and 13C NMR, and single crystal X-ray diffraction. These studies provide essential insights into the structural and chemical properties of thiourea derivatives, laying the groundwork for further applications in materials science and pharmacology M. Yusof et al., 2010.
Antimicrobial and Antifungal Activities
Thiourea derivatives, including those related to N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea, have been explored for their antimicrobial and antifungal properties. Research demonstrates that these compounds exhibit significant activity against various pathogens, offering a promising avenue for the development of new antimicrobial agents. This potential is particularly valuable in addressing the rising challenge of antimicrobial resistance Usama W. Hawas et al., 2012.
Anticancer Properties
Another critical application of N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea derivatives is in cancer research, where these compounds show promising anticancer activities. Studies have focused on their ability to induce apoptosis in cancer cells, demonstrating the potential for these derivatives as anticancer agents. The research highlights the importance of the structure-activity relationship in designing effective cancer therapies G. Nițulescu et al., 2015.
Corrosion Inhibition
Thiourea derivatives also find applications in materials science, particularly in corrosion inhibition. Research indicates that compounds like N,N-dibenzyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea can effectively inhibit corrosion in various metals. This property is crucial for extending the life of metal components in industrial applications, making thiourea derivatives valuable in the development of new corrosion inhibitors V. Torres et al., 2014.
特性
IUPAC Name |
1,1-dibenzyl-3-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N4S/c26-22-12-7-13-23(27)21(22)18-31-15-14-24(29-31)28-25(32)30(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-15H,16-18H2,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTKPSFIBNMYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4620619.png)

![3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B4620640.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4620665.png)
![1-(3-methylphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4620669.png)

![3-[(4-chlorobenzyl)thio]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B4620691.png)



![N-cyclohexyl-2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4620704.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)
![N-(3-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620718.png)
![6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620722.png)